molecular formula C9H8BrNO3 B14805331 6-Bromo-5-cyclopropoxypicolinic acid

6-Bromo-5-cyclopropoxypicolinic acid

Cat. No.: B14805331
M. Wt: 258.07 g/mol
InChI Key: KGFATMABPVKLJW-UHFFFAOYSA-N
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Description

6-Bromo-5-cyclopropoxypicolinic acid is a substituted picolinic acid derivative featuring a bromine atom at the 6-position and a cyclopropoxy group at the 5-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and agrochemical research due to the unique steric and electronic properties imparted by the cyclopropoxy moiety. The cyclopropoxy group enhances metabolic stability compared to larger alkoxy substituents, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

6-bromo-5-cyclopropyloxypyridine-2-carboxylic acid

InChI

InChI=1S/C9H8BrNO3/c10-8-7(14-5-1-2-5)4-3-6(11-8)9(12)13/h3-5H,1-2H2,(H,12,13)

InChI Key

KGFATMABPVKLJW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-cyclopropoxypicolinic acid typically involves the bromination of picolinic acid derivatives followed by the introduction of the cyclopropoxy group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-cyclopropoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted picolinic acid derivatives.

Scientific Research Applications

6-Bromo-5-cyclopropoxypicolinic acid has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used as a ligand in the study of metal-organic complexes and their biological activities.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. The bromine atom and cyclopropoxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The primary distinguishing feature of 6-bromo-5-cyclopropoxypicolinic acid is the cyclopropoxy group , which contrasts with substituents in analogs such as methoxy, fluoro, or trifluoromethyl groups. Below is a comparative analysis of structurally related compounds:

A. 6-Bromo-5-methoxypicolinic acid

  • Substituents : Methoxy (5-position), bromo (6-position).

B. 3-Bromopyridine-2-carboxylic acid (Similarity score: 0.83)

  • Substituents : Bromo (3-position), carboxylic acid (2-position).
  • Key Differences : The shifted bromine position alters electronic distribution, likely affecting binding affinity in biological targets. The absence of a 5-substituent reduces steric hindrance, enhancing reactivity in coupling reactions .

C. 6-Bromo-5-fluoropicolinic acid (Similarity score: 0.76)

  • Substituents : Fluoro (5-position), bromo (6-position).
  • Key Differences : Fluorine’s electronegativity increases acidity at the 5-position, which may influence solubility and interaction with enzymatic active sites compared to the electron-donating cyclopropoxy group .

D. 3-Bromo-5-(trifluoromethyl)picolinic acid (Similarity score: 0.75)

  • Substituents : Trifluoromethyl (5-position), bromo (3-position).
  • Key Differences : The trifluoromethyl group offers strong electron-withdrawing effects and lipophilicity, contrasting with the moderate electron-donating nature of cyclopropoxy. This impacts pharmacokinetic properties such as membrane permeability .

Data Tables of Key Comparative Parameters

Table 1: Structural and Functional Comparison

Compound Name Substituents Position Similarity Score Key Properties/Challenges
This compound Bromo, Cyclopropoxy 5,6 N/A High steric hindrance, metabolic stability
6-Bromo-5-methoxypicolinic acid Bromo, Methoxy 5,6 - Discontinued; lower stability
3-Bromopyridine-2-carboxylic acid Bromo, Carboxylic acid 2,3 0.83 High reactivity in cross-couplings
6-Bromo-5-fluoropicolinic acid Bromo, Fluoro 5,6 0.76 Increased acidity, solubility
3-Bromo-5-(trifluoromethyl)picolinic acid Bromo, Trifluoromethyl 3,5 0.75 High lipophilicity, enzyme inhibition

Research Findings and Implications

Metabolic Stability : The cyclopropoxy group in this compound likely confers superior metabolic stability compared to methoxy analogs, as smaller cyclic ethers resist oxidative degradation .

Biological Activity : High-similarity compounds like 3-bromopyridine-2-carboxylic acid are utilized as intermediates in kinase inhibitors, suggesting that this compound could serve similar roles with optimized steric profiles .

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